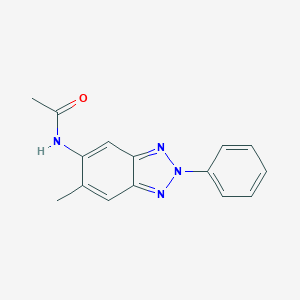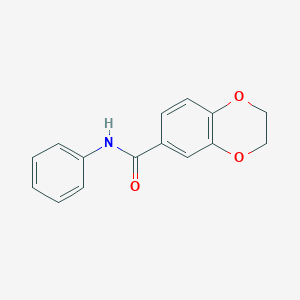
4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPMP belongs to the class of piperazine derivatives, which has been extensively studied for their pharmacological properties.
作用機序
The exact mechanism of action of 4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that 4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide acts as a serotonin receptor agonist and a dopamine receptor antagonist. This dual action may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide has been reported to modulate the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and neuronal survival.
実験室実験の利点と制限
One of the advantages of 4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide is its high potency and selectivity for serotonin and dopamine receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, the limitations of 4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide include its poor solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide in humans, which can provide valuable insights into its therapeutic potential. Additionally, the potential use of 4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide as a tool for studying the molecular mechanisms of addiction and psychiatric disorders warrants further investigation.
合成法
The synthesis of 4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide involves the reaction between 3-methoxybenzaldehyde and 3-methylbenzylamine in the presence of acetic acid. The reaction mixture is then treated with piperazine-1-carboxylic acid and triethylamine to obtain the final product. The purity and yield of 4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide can be improved by recrystallization from ethanol.
科学的研究の応用
4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been reported to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models. 4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide has also shown promise in the treatment of drug addiction and withdrawal symptoms.
特性
製品名 |
4-(3-methoxyphenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide |
|---|---|
分子式 |
C20H25N3O2 |
分子量 |
339.4 g/mol |
IUPAC名 |
4-(3-methoxyphenyl)-N-[(3-methylphenyl)methyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C20H25N3O2/c1-16-5-3-6-17(13-16)15-21-20(24)23-11-9-22(10-12-23)18-7-4-8-19(14-18)25-2/h3-8,13-14H,9-12,15H2,1-2H3,(H,21,24) |
InChIキー |
BNAHOGNAUVSJNO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC |
正規SMILES |
CC1=CC(=CC=C1)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253090.png)
![3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253091.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B253092.png)
![Ethyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253095.png)
![Furan-2-carboxylic acid [4-(3-isopropoxy-benzoylamino)-phenyl]-amide](/img/structure/B253096.png)
![N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B253097.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B253098.png)
![N-[4-(benzoylamino)phenyl]nicotinamide](/img/structure/B253100.png)
![N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide](/img/structure/B253101.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B253102.png)
![N-{2-chloro-4-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B253108.png)


![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-morpholinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B253115.png)